3-alpha-Hydroxy-6-oxo-5-alpha-cholan-24-oic acid methyl ester 3-acetate
CAS No.: 2616-79-7
Cat. No.: VC7963137
Molecular Formula: C27H42O5
Molecular Weight: 446.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2616-79-7 |
---|---|
Molecular Formula | C27H42O5 |
Molecular Weight | 446.6 g/mol |
IUPAC Name | methyl (4R)-4-[(3R,5S,8S,9S,10R,13R,14S,17R)-3-acetyloxy-10,13-dimethyl-6-oxo-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
Standard InChI | InChI=1S/C27H42O5/c1-16(6-9-25(30)31-5)20-7-8-21-19-15-24(29)23-14-18(32-17(2)28)10-12-27(23,4)22(19)11-13-26(20,21)3/h16,18-23H,6-15H2,1-5H3/t16-,18-,19+,20-,21+,22+,23-,26-,27-/m1/s1 |
Standard InChI Key | KCGQCQPWFSUPDS-SFESAZTESA-N |
Isomeric SMILES | C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(CC[C@H](C4)OC(=O)C)C)C |
SMILES | CC(CCC(=O)OC)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)OC(=O)C)C)C |
Canonical SMILES | CC(CCC(=O)OC)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)OC(=O)C)C)C |
Introduction
Chemical Structure and Nomenclature
Structural Characteristics
The compound derives from the 5-α-cholanic acid skeleton, a tetracyclic steroid nucleus with 27 carbon atoms. Key functional groups include:
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A 3-α-acetoxy group (-) at carbon 3, enhancing lipophilicity .
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A 6-keto group () at carbon 6, introducing electrophilic reactivity .
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A methyl ester () at carbon 24, modulating solubility and stability .
The stereochemistry is defined by the 5-α (A/B ring junction) and 3-α configurations, critical for interactions with biological targets .
Systematic and Common Names
The compound is designated under multiple synonyms, reflecting its complex substituents:
These names emphasize the acetylated hydroxy group at C3, the ketone at C6, and the esterified carboxyl group at C24.
Synthesis and Characterization
Synthetic Pathway
The synthesis involves acetylation of the precursor methyl 3α-hydroxy-6-oxo-5α-cholan-24-oate (CAS 34186-19-1) using acetic anhydride () in dichloromethane () :
Reaction Conditions:
The reaction proceeds quantitatively, yielding 95% of the target compound after purification via silica gel chromatography .
Spectroscopic Characterization
Key analytical data:
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H-NMR:
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C-NMR:
These data confirm successful acetylation and retention of the 6-keto group.
Physical and Chemical Properties
Physicochemical Parameters
Property | Value | Source |
---|---|---|
Molecular Weight | 446.62 g/mol | |
Density | 1.1 g/cm | |
Boiling Point | 516.8°C at 760 mmHg | |
Flash Point | 217.8°C | |
Solubility | Organic solvents (DCM, EtOAc) |
The high boiling point and density reflect its nonpolar steroidal backbone, while solubility in dichloromethane () and ethyl acetate () aligns with ester functionalities .
Applications in Life Science Research
Biochemical Reagent
The compound is utilized in:
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Bile Acid Metabolism Studies: As a mimic of endogenous bile acids, it aids in probing enzymatic pathways (e.g., 6β-hydroxylation) .
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Steroid Receptor Binding Assays: The 6-keto group may modulate interactions with nuclear receptors like FXR or PXR .
Synthetic Intermediate
Its acetyl and methyl ester groups serve as protecting groups in multi-step syntheses of modified steroids . For example, hydrolysis of the 3-acetate yields derivatives for structure-activity relationship (SAR) studies .
Global Market Overview
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